PRI-724 (CAS 1422253-38-0), also known as foscenvivint, is a highly selective, second-generation CBP/β-catenin antagonist and the engineered phosphorylated prodrug of the active moiety C-82. In procurement and material selection, PRI-724 is prioritized for its ability to selectively disrupt the interaction between β-catenin and CREB-binding protein (CBP) without affecting the related p300 co-activator, thereby shifting cellular signaling from proliferation to differentiation. Crucially, as a phosphate ester prodrug, PRI-724 was specifically designed to overcome the severe pharmacokinetic and aqueous solubility limitations of first-generation analogs like ICG-001 . This structural optimization makes PRI-724 the mandatory benchmark compound for translational in vivo workflows targeting fibrosis, oncology, and immune cell modulation.
Substituting PRI-724 with generic upstream Wnt pathway inhibitors (such as porcupine inhibitors like LGK974) fundamentally alters the experimental outcome by broadly shutting down all canonical Wnt signaling, rather than selectively modulating the CBP/p300 transcriptional switch. Furthermore, attempting to substitute PRI-724 with its first-generation structural predecessor, ICG-001, introduces severe formulation and processability bottlenecks. ICG-001's extreme hydrophobicity (<1 mg/mL aqueous solubility) necessitates harsh, high-concentration cosolvent mixtures (e.g., DMSO, PEG300, and Tween-80) that confound in vivo toxicity readouts and restrict systemic administration routes . PRI-724’s specific phosphate prodrug architecture is therefore non-interchangeable for workflows requiring reliable in vivo bioavailability and targeted CBP antagonism without vehicle-induced artifacts.
PRI-724 was specifically developed as a phosphorylated prodrug to resolve the critical formulation barriers of first-generation CBP/β-catenin inhibitors. While the parent analog ICG-001 exhibits poor aqueous solubility and requires complex, potentially toxic excipient mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween-80) for systemic dosing, PRI-724's phosphate ester design allows for rapid in vivo hydrolysis to the active metabolite C-82. This structural modification enables standard systemic administration (e.g., 0.4 mg/mouse IP or IV) in translational models without the confounding vehicle toxicity associated with ICG-001 [1].
| Evidence Dimension | In vivo formulation requirement and aqueous processability |
| Target Compound Data | PRI-724 (Phosphate prodrug): Enables standard systemic dosing (IP/IV) without high-burden organic cosolvents. |
| Comparator Or Baseline | ICG-001: Highly hydrophobic (<1 mg/mL aqueous solubility), requiring harsh DMSO/PEG/Tween excipients. |
| Quantified Difference | Elimination of high-concentration organic cosolvent requirements for systemic in vivo efficacy. |
| Conditions | In vivo systemic administration for fibrosis and oncology models |
Buyers conducting in vivo studies must prioritize PRI-724 over ICG-001 to avoid vehicle-induced toxicity and ensure reliable pharmacokinetic delivery to target tissues.
Unlike upstream Wnt inhibitors that indiscriminately suppress all β-catenin activity, PRI-724 provides precision modulation at the transcriptional level. PRI-724 selectively binds to the N-terminus of CBP (IC50 ~150 nM for the active moiety) to disrupt the CBP/β-catenin complex, while completely sparing the highly homologous p300/β-catenin interaction [1]. This forces β-catenin to utilize p300 as its co-activator, actively driving cellular differentiation rather than merely halting proliferation. Broad-spectrum alternatives like Porcupine inhibitors (e.g., IWP-2 or LGK974) fail to achieve this functional switch, as they block the upstream production of Wnt ligands entirely.
| Evidence Dimension | Co-activator binding selectivity and downstream functional outcome |
| Target Compound Data | PRI-724: Selectively disrupts CBP/β-catenin (IC50 ~150 nM) while maintaining p300/β-catenin signaling. |
| Comparator Or Baseline | Upstream Wnt inhibitors (e.g., IWP-2, LGK974): Broadly abolish all β-catenin-mediated transcription. |
| Quantified Difference | 100% preservation of p300-mediated differentiation pathways versus complete canonical pathway shutdown. |
| Conditions | Cell-based transcriptional reporter assays and co-immunoprecipitation models |
Procurement for differentiation-focused research requires PRI-724's specific CBP antagonism, as generic Wnt inhibitors will inappropriately silence the entire pathway.
The selection of PRI-724 is highly dependent on the desired cellular phenotype, particularly when compared to other downstream Wnt modulators like IQ-1. PRI-724 actively reduces the expression of CBP/β-catenin target genes (such as survivin, c-Myc, and cyclin D1), selectively inducing apoptosis in carcinoma cells and promoting differentiation [1]. In direct contrast, IQ-1 binds to PR72/130 to block the p300/β-catenin interaction, thereby forcing the CBP/β-catenin interaction to maintain long-term pluripotency and stemness. This diametrically opposed functional output makes PRI-724 the mandatory choice for anti-fibrotic and anti-tumor applications, while IQ-1 is strictly reserved for stem cell expansion workflows.
| Evidence Dimension | Directional control of β-catenin co-activator usage |
| Target Compound Data | PRI-724: Forces p300/β-catenin interaction (induces differentiation and apoptosis). |
| Comparator Or Baseline | IQ-1: Forces CBP/β-catenin interaction (maintains stemness and pluripotency). |
| Quantified Difference | Diametrically opposed phenotypic outcomes based on specific co-activator blockade. |
| Conditions | Stem cell and carcinoma cell culture models |
Selecting the wrong Wnt modulator will yield the exact opposite biological result; PRI-724 must be procured when the goal is to drive differentiation and halt CBP-mediated proliferation.
Due to its optimized prodrug solubility and ability to downregulate CBP-mediated fibrotic gene expression, PRI-724 is the benchmark compound for in vivo models of hepatic (CCl4-induced), pulmonary (bleomycin-induced), and retinal fibrosis [1].
PRI-724 is the preferred agent for targeting Wnt-driven malignancies (e.g., colon carcinoma, hepatocellular carcinoma, and melanoma), where its selective p300-shifting mechanism induces apoptosis in cancer stem cells without the off-target toxicity associated with broad Wnt pathway shutdown [1].
Leveraging its ability to reduce the proliferation of stem cell memory T cells, PRI-724 is utilized in advanced immunological workflows, including models of antiretroviral therapy-suppressed viral infections, to promote T cell differentiation and target viral reservoirs [1].